molecular formula C7H5ClFI B14042501 2-Chloro-4-fluoro-1-iodo-3-methylbenzene

2-Chloro-4-fluoro-1-iodo-3-methylbenzene

Cat. No.: B14042501
M. Wt: 270.47 g/mol
InChI Key: QTGJFSBYEVIUTM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzene (toluene) derivatives. The process typically includes:

    Halogenation: Introduction of chlorine, fluorine, and iodine atoms to the benzene ring. This can be done using reagents like chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as iron(III) chloride for chlorination and silver fluoride for fluorination. The iodination step may require iodine monochloride in the presence of a solvent like acetic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate can oxidize the methyl group to a carboxylic acid.

    Reduction: Catalytic hydrogenation can reduce the halogen atoms to hydrogen.

    Substitution: Nucleophiles such as hydroxide ions can replace halogen atoms under basic conditions.

Major Products

    Oxidation: Formation of 2-Chloro-4-fluoro-1-iodo-3-methylbenzoic acid.

    Reduction: Formation of 3-methylbenzene.

    Substitution: Formation of compounds like 2-Chloro-4-fluoro-1-hydroxy-3-methylbenzene.

Scientific Research Applications

2-Chloro-4-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles. The presence of halogen atoms influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-1-iodobenzene: Lacks the methyl group, making it less sterically hindered.

    2-Chloro-4-fluoro-1-methylbenzene: Lacks the iodine atom, affecting its reactivity.

    2-Chloro-4-fluoro-3-methylbenzene: Similar structure but different substitution pattern.

Uniqueness

2-Chloro-4-fluoro-1-iodo-3-methylbenzene is unique due to the combination of chlorine, fluorine, iodine, and a methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-chloro-1-fluoro-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGJFSBYEVIUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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